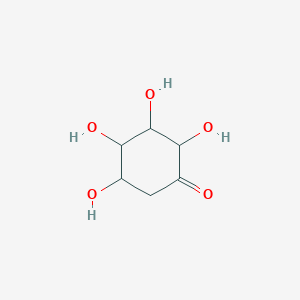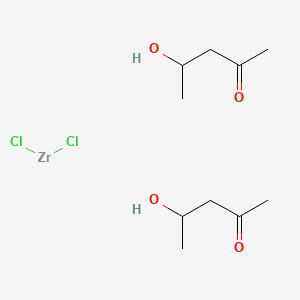
2-Deoxyinosose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a biosynthetic intermediate in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics, such as kanamycin, neomycin, and butirosin . This compound is also recognized for its potential as a sustainable biomaterial for the production of aromatic compounds and as a chiral cyclohexane synthon .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxyinosose can be synthesized enzymatically from D-glucose and polyphosphate. The process involves the use of polyphosphate glucokinase to produce D-glucose-6-phosphate from D-glucose and polyphosphate. Subsequently, 2-deoxy-scyllo-inosose synthase catalyzes the conversion of D-glucose-6-phosphate to this compound . This one-pot enzymatic synthesis method is efficient and achieves nearly full conversion under ordinary enzymatic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route mentioned above provides a promising approach for large-scale production. The use of enzymes such as polyphosphate glucokinase and 2-deoxy-scyllo-inosose synthase can be optimized for industrial applications to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Deoxyinosose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its tetrahydroxycyclohexanone structure, which provides multiple reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Deoxyinosose has a wide range of scientific research applications:
Mechanism of Action
2-Deoxyinosose exerts its effects primarily through its role as a biosynthetic intermediate. It is involved in the shikimate pathway, where it is synthesized from D-glucose-6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes the formation of the carbocyclic ring structure, which is a key step in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . The molecular targets and pathways involved include the enzymes and intermediates of the shikimate pathway .
Comparison with Similar Compounds
Similar Compounds
Deoxyribose: A monosaccharide derived from ribose by the loss of a hydroxy group.
2-Deoxy-D-ribose-5-phosphate: An intermediate in the pentose phosphate pathway, involved in the catabolism of deoxynucleosides.
Uniqueness
2-Deoxyinosose is unique due to its role as a biosynthetic intermediate in the production of aminoglycoside antibiotics. Unlike deoxyribose and 2-deoxy-D-ribose-5-phosphate, which are primarily involved in genetic and metabolic pathways, this compound is directly linked to the biosynthesis of antibiotics, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCZKBRQBKGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)




![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)



![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
